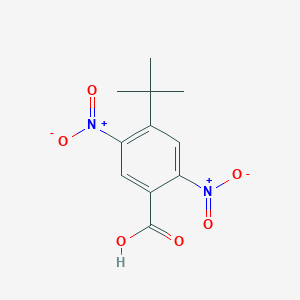

4-Tert-butyl-2,5-dinitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-2,5-dinitrobenzoic acid is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Activity

One of the primary applications of 4-tert-butyl-2,5-dinitrobenzoic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound can exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures have been evaluated for their ability to inhibit inflammation in vivo. A study demonstrated that certain derivatives exhibited inhibition percentages comparable to established anti-inflammatory drugs like indomethacin .

Case Study: Synthesis and Evaluation

A series of experiments were conducted to synthesize various derivatives of this compound. The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The resulting compounds were characterized spectroscopically and tested for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that several derivatives showed promising activities, with inhibition rates ranging from 39% to over 54% .

| Compound | Inhibition Percentage (%) | Comparison Drug |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 54.130 | Indomethacin |

Materials Science

Self-Assembly and Molecular Interactions

In materials science, this compound has been studied for its self-assembly properties directed by hydrogen bonding interactions. This compound can form layered molecular arrays which are useful in creating novel materials with specific properties. The interaction between the acid and diamines has been characterized using NMR titrations, revealing insights into the molecular arrangements that can be exploited for material design .

Case Study: Molecular Arrays

Research has shown that 4-tert-butylbenzoic acid can yield complex structures when interacting with diamines in solvents like chloroform and methanol. These interactions lead to the formation of stable 2:1 complexes that can be utilized in the development of advanced materials with tailored functionalities .

Environmental Monitoring

Detection of Dinitrobenzoic Acids

Another significant application of this compound is in environmental monitoring as a fluorescent sensor for detecting dinitrobenzoic acids. These compounds are often by-products of industrial processes such as pesticide and dye manufacturing. The ability to detect these substances is crucial for environmental safety and regulatory compliance .

Case Study: Fluorescent Sensor Development

A recent study focused on developing a fluorescent sensor based on cyanuric compounds capable of detecting dinitrobenzoic acids in environmental samples. The sensor demonstrated high sensitivity and selectivity towards these pollutants, indicating potential applications in environmental monitoring systems to track contamination levels effectively .

Propriétés

Formule moléculaire |

C11H12N2O6 |

|---|---|

Poids moléculaire |

268.22g/mol |

Nom IUPAC |

4-tert-butyl-2,5-dinitrobenzoic acid |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)7-5-8(12(16)17)6(10(14)15)4-9(7)13(18)19/h4-5H,1-3H3,(H,14,15) |

Clé InChI |

MQVWXWBIULIBPZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

SMILES canonique |

CC(C)(C)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.